3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the individual heterocyclic components, such as furan, thiophene, isoxazole, and pyrazole derivatives. These components are then linked through various coupling reactions, such as:
Amidation: Formation of the carboxamide group.
Cyclization: Formation of the heterocyclic rings.
Substitution: Introduction of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for various diseases.
Industry: Component in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide include other heterocyclic carboxamides with similar structural motifs, such as:
- 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide
- 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of heterocyclic rings and functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-16(12-8-11(18-19-12)13-3-1-5-22-13)17-9-10-7-14(23-20-10)15-4-2-6-24-15/h1-8H,9H2,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQHKGERATGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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